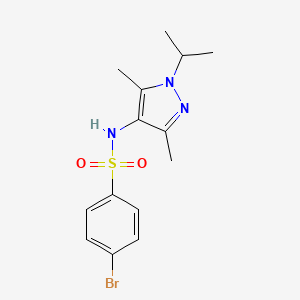![molecular formula C6H6BrNO4S2 B7576785 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid, also known as BTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a class of enzymes known as carbonic anhydrases, which are involved in a wide range of physiological processes. In
Applications De Recherche Scientifique
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including glaucoma, epilepsy, and cancer. In glaucoma, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to reduce intraocular pressure by inhibiting carbonic anhydrase activity in the eye. In epilepsy, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to have anticonvulsant effects by inhibiting carbonic anhydrase activity in the brain. In cancer, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to inhibit tumor growth by targeting carbonic anhydrase activity in cancer cells.
Mécanisme D'action
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid acts as a potent inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting carbonic anhydrase activity, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid disrupts the balance of acid-base homeostasis in the body, leading to a range of physiological effects.
Biochemical and Physiological Effects:
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to have a range of biochemical and physiological effects, including reducing intraocular pressure, reducing seizure activity, and inhibiting tumor growth. Additionally, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid has several advantages for use in lab experiments, including its high potency as a carbonic anhydrase inhibitor and its ability to target specific isoforms of carbonic anhydrase. However, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid also has limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid, including exploring its potential therapeutic applications in other diseases, developing more potent and selective inhibitors of carbonic anhydrases, and investigating the role of carbonic anhydrases in other physiological processes. Additionally, further research is needed to fully understand the mechanisms of action of 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid involves a multi-step process that begins with the reaction of 3-bromothiophene-2-carboxylic acid with thionyl chloride to form 3-bromothiophene-2-yl chloride. This intermediate is then reacted with sodium azide to form 3-bromothiophene-2-yl azide, which is subsequently reacted with sodium methoxide to form the final product, 2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid.
Propriétés
IUPAC Name |
2-[(3-bromothiophen-2-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO4S2/c7-4-1-2-13-6(4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMSUVXGZLAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)S(=O)(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)



![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)

